molecular formula C14H10ClFO2 B12857675 Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate CAS No. 893736-93-1

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12857675
CAS No.: 893736-93-1
M. Wt: 264.68 g/mol
InChI Key: VZWRRXRAQBHFRV-UHFFFAOYSA-N
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Description

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS 886362-12-5) is a biphenyl derivative featuring a methyl ester group at the 4-position of one phenyl ring and chloro (4') and fluoro (3') substituents on the adjacent ring. With the molecular formula C₁₄H₁₀ClFO₂ and a molar mass of 264.68 g/mol, it is a liquid at room temperature, stored under dry conditions . This compound is utilized in research and commercial applications, particularly as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity .

Properties

CAS No.

893736-93-1

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)benzoate

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-3-2-4-10(11)9-6-7-12(15)13(16)8-9/h2-8H,1H3

InChI Key

VZWRRXRAQBHFRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Biphenyl Core Formation via Suzuki-Miyaura Cross-Coupling

A common approach to prepare substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction between aryl boronic acids/esters and aryl halides under palladium catalysis.

  • Reagents: 4-chloro-3-fluorophenylboronic acid or its MIDA ester and 2-bromo- or 2-substituted phenyl derivatives.
  • Catalysts: Pd(dppf)Cl2·DCM or Pd(OAc)2 with phosphine ligands such as SPhos.
  • Base: Potassium phosphate (K3PO4) or similar.
  • Solvent: Tetrahydrofuran (THF) with small amounts of water.
  • Temperature: Typically 80–90 °C.
  • Time: Several hours under inert atmosphere (N2).

This method allows selective coupling to form the biphenyl framework with chloro and fluoro substituents retained on the aromatic rings.

Hydrolysis and Esterification of Nitrile Precursors (One-Pot Method)

An alternative and efficient method involves starting from 4'-chloro-3'-fluoro-2-cyanobiphenyl derivatives, which undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, followed by esterification to the methyl ester in a one-pot process.

  • Acid Catalyst: Concentrated or dilute sulfuric acid, phosphoric acid, or hydrochloric acid.
  • Solvent: Toluene or xylene (organic solvents immiscible with water).
  • Temperature: 110–115 °C for hydrolysis; reflux conditions for esterification.
  • Procedure:
    • Hydrolysis of the nitrile group under acidic conditions for ~24 hours.
    • Removal of water by azeotropic distillation using a water trap.
    • Addition of methanol and continued reflux for 8 hours to form the methyl ester.
    • Cooling and isolation of the methyl ester by filtration.
  • Yield: High molar yields reported, e.g., 87–98% depending on conditions.

This one-pot method is advantageous for industrial scale due to fewer purification steps and high efficiency.

Detailed Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Suzuki Coupling Pd(dppf)Cl2·DCM, K3PO4, THF/H2O 80–90 6–12 70–85 Retains chloro and fluoro substituents
Nitrile Hydrolysis 60% H2SO4, toluene, reflux 110–115 24 85–95 Acid hydrolysis to carboxylic acid
Azeotropic Water Removal Reflux with water trap 110–115 2–3 - Removes water to drive esterification
Esterification Methanol, acid catalyst (H2SO4), reflux 110–115 8 90–98 Forms methyl ester
Isolation Cooling, filtration Room temp - - Solid product obtained

Research Findings and Optimization Notes

  • Catalyst Selection: Pd(dppf)Cl2·DCM and Pd(OAc)2 with SPhos ligand provide high coupling efficiency and selectivity for biphenyl formation with halogen substituents intact.
  • Acid Choice: Sulfuric acid is preferred for hydrolysis and esterification due to strong acidity and catalytic efficiency; phosphoric acid is an alternative with slightly lower yields.
  • Solvent Effects: Use of toluene or xylene facilitates azeotropic removal of water, which is critical to drive esterification equilibrium toward product formation.
  • Temperature Control: Maintaining 110–115 °C during hydrolysis and esterification ensures complete conversion without decomposition.
  • One-Pot Process: Combining hydrolysis and esterification in a single vessel reduces reaction time and purification steps, improving overall process economy.
  • Purification: The product precipitates upon addition of water and cooling, allowing simple filtration and drying to obtain high-purity methyl ester.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Suzuki-Miyaura Coupling 4'-chloro-3'-fluorophenylboronic acid + 2-bromo derivative Cross-coupling, purification High regioselectivity, modular Requires Pd catalyst, inert atmosphere
One-Pot Hydrolysis & Esterification 4'-chloro-3'-fluoro-2-cyanobiphenyl Acid hydrolysis, azeotropic water removal, esterification High yield, fewer steps, scalable Requires strong acid, high temperature

Biological Activity

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate (CAS Number: 886362-12-5) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₀ClFO₂
  • Molecular Weight : 264.68 g/mol
  • Melting Point : 88–90 °C
  • Structure : The compound features a biphenyl core with chlorine and fluorine substituents, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to proteins and enzymes, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)5–10Inhibition of tubulin polymerization
MDA-MB-231 (Breast)10–15Induction of apoptosis
HeLa (Cervical)8–12Cell cycle arrest in G0/G1 phase

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells.

Case Studies

  • MCF-7 Cell Line Study :
    • A study reported that this compound inhibited the proliferation of MCF-7 cells with an IC₅₀ value ranging from 5 to 10 μM. The mechanism was linked to disruption in microtubule formation leading to mitotic arrest .
  • MDA-MB-231 Cell Line Study :
    • In another study, this compound showed an IC₅₀ value between 10 and 15 μM against MDA-MB-231 cells. It induced apoptosis through the activation of caspase pathways, suggesting potential for therapeutic use in triple-negative breast cancer .

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

  • Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapeutics.
  • Research Tool : The compound serves as a valuable tool for studying cellular mechanisms related to cancer biology.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions, functional groups, or molecular frameworks:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Functional Group Key Substituents Physical State Storage Conditions
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (886362-12-5) C₁₄H₁₀ClFO₂ 264.68 Ester (COOCH₃) 4'-Cl, 3'-F Liquid RT, dry
2'-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1262008-90-1) C₁₄H₁₀ClFO₂ 264.68 Carboxylic acid (COOH) 2'-Cl, 2-F, 4'-CH₃ Not specified RT, dry
2-Chloro-2',3'-difluoro-4'-methyl[1,1'-biphenyl]-4-carboxaldehyde (1958551-08-0) C₁₄H₉ClF₂O 266.67 Aldehyde (CHO) 2-Cl, 2',3'-F, 4'-CH₃ Not specified Not specified
4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid (N/A) C₁₅H₁₃ClO₃ 276.72 Carboxylic acid (COOH) 4'-Cl, 2-OCH₃, 3'-CH₃ Not specified Room temperature
[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-2'-fluoro-4'-hydroxy-, methyl ester (1261972-18-2) C₁₄H₁₀ClFO₃ 284.68 Ester (COOCH₃) 6-Cl, 2'-F, 4'-OH Not specified Not specified
Key Observations:
  • Functional Groups : The ester group in the target compound enhances lipophilicity compared to carboxylic acids (e.g., ), which may improve membrane permeability in biological systems. Aldehydes () exhibit higher reactivity, favoring nucleophilic addition reactions.
  • Molecular Weight : The aldehyde derivative () has a slightly higher molar mass (266.67 g/mol) due to additional fluorine atoms.

Physicochemical Properties

  • Solubility : Esters like the target compound () are typically less water-soluble than carboxylic acids () but more soluble in organic solvents. The hydroxyl group in may increase aqueous solubility via hydrogen bonding.
  • Stability : The target compound’s storage at RT under dry conditions suggests stability, whereas aldehydes () may require inert atmospheres to prevent oxidation.

Structural Isomerism and Molecular Formula Anomalies

Notably, the target compound () and the carboxylic acid in share the same molecular formula (C₁₄H₁₀ClFO₂) despite differing functional groups. This arises from positional isomerism:

  • : Carboxylic acid at the 4-position with 2'-Cl, 2-F, and 4'-CH₃.
  • : Methyl ester at the 4-position with 4'-Cl and 3'-F. This highlights how minor structural changes significantly impact properties like polarity and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions. For biphenyl systems, palladium-catalyzed Suzuki-Miyaura coupling is widely employed, using halogenated precursors (e.g., aryl boronic acids and methyl esters). Aryl chlorides and fluorides require optimized ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to enhance reactivity. Purification typically involves preparative TLC (hexanes/EtOAc = 2:1 v/v) or column chromatography, yielding ~40–60% isolated purity .
  • Key Data :

Reaction TypeCatalyst SystemYieldPurification Method
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃49%Preparative TLC

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For biphenyl derivatives, parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 8.213 Å, b = 10.452 Å), and R-factor (e.g., 0.054) validate bond lengths, angles, and stereochemistry. Complementary techniques include ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester) and HRMS .

Advanced Research Questions

Q. What strategies address low yields in cross-coupling reactions involving chloro-fluoro biphenyl systems?

  • Methodological Answer : Chloro-fluoro arenes exhibit steric and electronic challenges. Dual nickel/palladium catalysts improve reactivity by reducing aryl halide activation energy. Solvent optimization (e.g., DMF/toluene mixtures) and microwave-assisted heating (80–120°C, 1–3 h) enhance reaction efficiency. Ligands such as SPhos or RuPhos mitigate dehalogenation side reactions .
  • Key Data :

Catalyst SystemTemperatureYield Improvement
Ni/Pd Dual100°C+25%

Q. How do substituent positions (chloro at 4', fluoro at 3') influence the compound’s electronic properties?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing chloro group at the 4' position increases the biphenyl system’s electrophilicity, while the 3'-fluoro substituent induces steric hindrance. Hammett constants (σₚ-Cl = +0.23, σₘ-F = +0.34) predict reactivity in further functionalization (e.g., nucleophilic aromatic substitution) .

Q. What analytical methods detect trace impurities in the compound during pharmacological studies?

  • Methodological Answer : HPLC-MS with a C18 column (acetonitrile/water gradient, 0.1% formic acid) identifies impurities at ppm levels. Common contaminants include dehalogenated byproducts (e.g., des-chloro analogs) and ester hydrolysis products. Limits of detection (LOD) < 0.1% are achievable using UV-Vis (λ = 254 nm) .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : The compound’s lipophilicity (logP ~3.5) necessitates containment to prevent aquatic toxicity. Use fume hoods with HEPA filters, and avoid releasing waste into drains. Acute toxicity assays (e.g., Daphnia magna LC₅₀) recommend a maximum handling concentration of 10 mg/L in lab settings .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported crystallographic data for structurally similar compounds?

  • Methodological Answer : Variations in unit cell parameters (e.g., ±0.05 Å in bond lengths) may arise from temperature (123 K vs. 298 K) or solvent of crystallization. Use the Cambridge Structural Database (CSD) to cross-reference data and apply Rietveld refinement for powder samples .

Applications in Drug Development

Q. What pharmacophores in this compound align with known bioactive biphenyl derivatives?

  • Methodological Answer : The methyl ester and halogenated biphenyl core mimic angiotensin II receptor blockers (e.g., Telmisartan). In silico docking (AutoDock Vina) shows affinity for hydrophobic binding pockets (ΔG ~-9.2 kcal/mol). In vitro assays (HEK293 cells) assess receptor modulation potential .

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